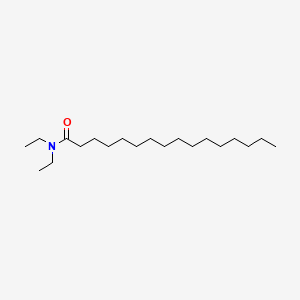
N,N-Diethylhexadecan-1-amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethylhexadecan-1-amide is an organic compound with the molecular formula C20H41NO. It is also known as N,N-diethylpalmitamide. This compound belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group. This compound is characterized by its long hydrocarbon chain, making it a hydrophobic molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethylhexadecan-1-amide typically involves the reaction of hexadecanoic acid (palmitic acid) with diethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond . The reaction conditions often include an inert atmosphere and a solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethylhexadecan-1-amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
N,N-Diethylhexadecan-1-amide has several applications in scientific research:
Biology: The compound can be used in studies related to lipid metabolism and membrane biology due to its hydrophobic nature.
Medicine: Research into its potential therapeutic applications, such as its role in drug delivery systems or as a precursor for bioactive compounds, is ongoing.
Industry: It is used in the formulation of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N-Diethylhexadecan-1-amide involves its interaction with biological membranes and proteins. The long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the amide group can form hydrogen bonds with proteins, influencing their structure and function. These interactions can modulate various cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylhexadecan-1-amide: Similar structure but with methyl groups instead of ethyl groups.
N,N-Diethylhexadecanamide: Another name for N,N-Diethylhexadecan-1-amide.
Hexadecanamide: The parent compound without the diethyl substitution.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The diethyl groups increase its hydrophobicity and influence its reactivity compared to other amides.
Propriétés
Numéro CAS |
57303-21-6 |
|---|---|
Formule moléculaire |
C20H41NO |
Poids moléculaire |
311.5 g/mol |
Nom IUPAC |
N,N-diethylhexadecanamide |
InChI |
InChI=1S/C20H41NO/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20(22)21(5-2)6-3/h4-19H2,1-3H3 |
Clé InChI |
MEBZVMXZXFKHJS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



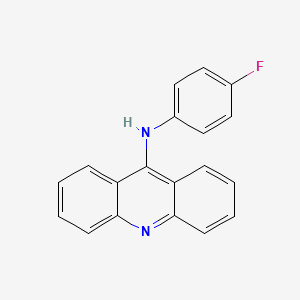
palladium(II)]](/img/structure/B13761924.png)

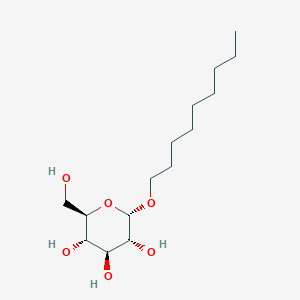



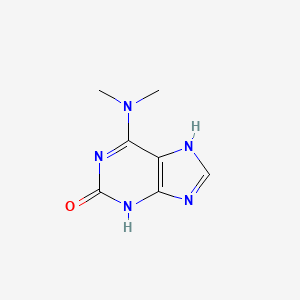
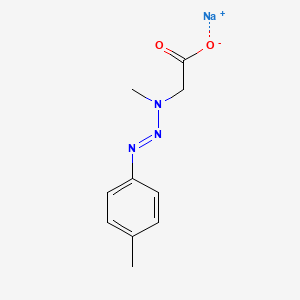
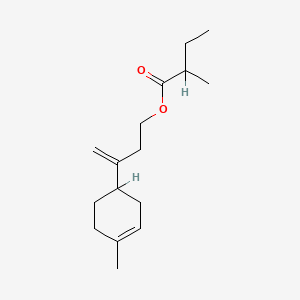

![2-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B13761967.png)

